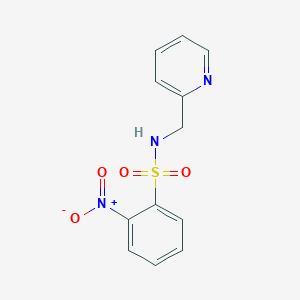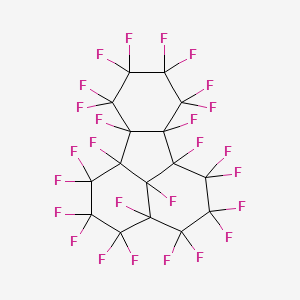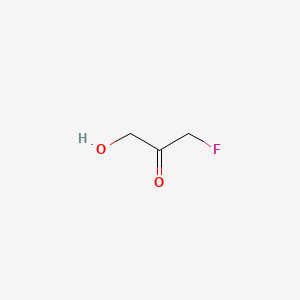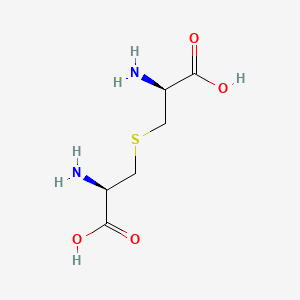
Meso-lanthionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meso-lanthionine is the meso-isomer of lanthionine. It is a key constituent of bacterial peptidoglycan type A51 and A3delta. It is a lanthionine, a L-cysteine derivative and a D-cysteine derivative.
Wissenschaftliche Forschungsanwendungen
Synthesis and Peptide Applications Meso-lanthionine is a monosulfide analogue of cystine found in lantibiotics, a class of polycyclic peptides with antibiotic properties. It has been synthesized on a solid phase via an orthogonal protecting group strategy to facilitate the development of new antibiotics with high specificity against Gram-positive bacteria. This synthesis approach aims to establish a foundation for the total solid-phase synthesis of lantibiotics and their analogues, enabling rapid and high-yielding methods for synthesizing smaller lanthionine-containing peptides (Mustapa et al., 2001).
Bacterial Peptidoglycan Incorporation Research on stereoselective synthesis of lanthionine derivatives in aqueous solutions has shown that meso-lanthionine can effectively replace meso-diaminopimelic acid in vivo in the peptidoglycan of Escherichia coli. This highlights meso-lanthionine's potential role in studying bacterial cell wall synthesis and its turnover, which is crucial for understanding bacterial growth and division (Denoël et al., 2014).
Renal Imaging Agents Meso-lanthionine has been explored in the coordination chemistry of renal imaging agents. The synthesis and characterization of Re complexes, which serve as analogues for interpreting tracer 99mTc radiopharmaceuticals, demonstrate the potential of meso-lanthionine-containing compounds in developing new imaging agents with high specificity for renal excretion (He et al., 2007).
Activation of Human Epithelial Cells Studies have found that meso-lanthionine, along with meso-diaminopimelic acid, can activate human epithelial cells through NOD1. This interaction suggests a unique role of meso-lanthionine in the immune response, specifically in recognizing bacterial components and triggering innate immune mechanisms (Uehara et al., 2008).
Eigenschaften
CAS-Nummer |
922-56-5 |
|---|---|
Produktname |
Meso-lanthionine |
Molekularformel |
C6H12N2O4S |
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(2S)-2-amino-2-carboxyethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+ |
InChI-Schlüssel |
DWPCPZJAHOETAG-ZXZARUISSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N |
Kanonische SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



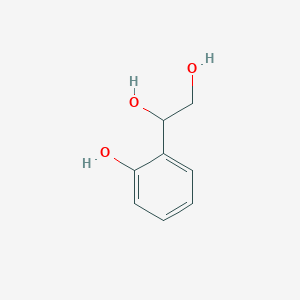
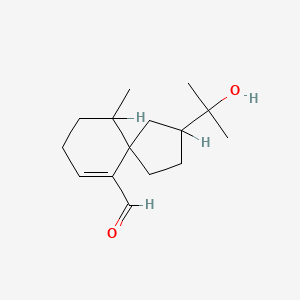
![Phenol, 4-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-, 1-(dihydrogen phosphate)](/img/structure/B1218124.png)
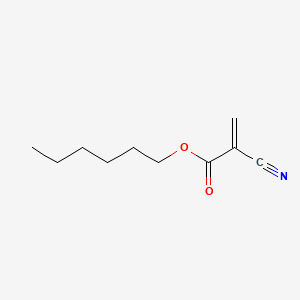

![[7-(2-methylbut-2-enoyloxy)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 2-(hydroxymethyl)but-2-enoate](/img/structure/B1218127.png)
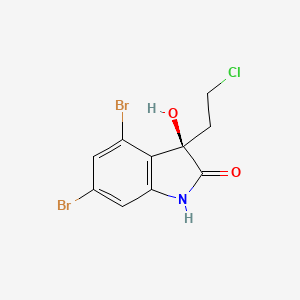
![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B1218132.png)
![2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)acetamide](/img/structure/B1218135.png)
![1-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1218137.png)
